2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
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Description
The compound contains a hexahydroquinazolin ring, which is a type of heterocyclic compound. It also contains a thioacetamide group and a p-tolyl group . The p-tolyl group is a functional group derived from toluene by the removal of a hydrogen atom from the ring carbon atom at the 4-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the p-tolyl group is an aryl group and is often involved in C-C coupling reactions . The thioacetamide group could also participate in various reactions.Scientific Research Applications
Antitumor Activity
Compounds structurally related to 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide have demonstrated significant antitumor activity. In particular, amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones were found to have a strong potency against tumor cells, influenced by the position of substitution. Some derivatives showed higher potency than their parent compounds and were effective against leukemia in mice (Sami et al., 1995).
H1-Antihistaminic Activity
Derivatives with structural similarities have been synthesized and evaluated for H1-antihistaminic activity. The synthesized compounds displayed correlations between their structural and electronic features and in vitro antihistaminic activity, indicating potential as antihistamines (Rao & Reddy, 1994).
Potential as Dual Inhibitors for Tyrosine Kinases
A new quinazolinone-based derivative, structurally related to the compound , was synthesized and found to exhibit potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent due to its cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides, structurally similar to the compound of interest, have been synthesized and investigated for their analgesic and anti-inflammatory activities. Among them, specific compounds demonstrated significant analgesic and anti-inflammatory effects, indicating potential therapeutic uses in these areas (Alagarsamy et al., 2015).
properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-8-10-16(11-9-15)22-19(26)14-28-20-17-6-4-5-7-18(17)25(21(27)23-20)13-12-24(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLROOQFLJYNIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide |
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